

Unveiling the Chemical Landscape of PROTAC EGFR Degrader 10 (MS154): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of **PROTAC EGFR degrader 10**, also identified as MS154. This molecule is a gefitinib-based, cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth factor Receptor (EGFR). This document consolidates available data on its chemical characteristics, biological activity, and stability, offering a valuable resource for researchers in the field of targeted protein degradation.

Core Chemical Properties

PROTAC EGFR degrader 10 (MS154) is a complex heterobifunctional molecule designed to induce the degradation of EGFR.[1][2] Its key chemical identifiers and properties are summarized in the table below.



Property	Value	Source
Compound Name	PROTAC EGFR degrader 10; MS154	[1][2]
Molecular Formula	C46H54CIFN8O8	[3][4]
Molecular Weight	901.43 g/mol	[3][4]
CAS Number	2550393-21-8	[3][4]
Solubility	Soluble to 100 mM in DMSO	[3][4]

Biological Activity and Potency

MS154 is engineered to selectively target mutant forms of EGFR for degradation by hijacking the CRBN E3 ubiquitin ligase.[2] The gefitinib warhead binds to EGFR, while the pomalidomide-like ligand engages CRBN, leading to the formation of a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of EGFR.[2]

The degradation potency of MS154 has been quantified in different non-small cell lung cancer (NSCLC) cell lines, as detailed in the following table.

Cell Line	EGFR Mutation	DC50	Dmax (at 50 nM)	Source
HCC-827	Exon 19 deletion	11 nM	> 95%	[2][3][4]
H3255	L858R	25 nM	> 95%	[2][3][4]

Stability and Pharmacokinetic Profile

While specific in vitro stability data such as half-life in human liver microsomes for MS154 is not readily available in the cited literature, its in vivo bioavailability has been assessed in mice.

Pharmacokinetic studies in mice following intraperitoneal (IP) administration demonstrated that MS154 is bioavailable.[2][3][4] However, its plasma concentrations were observed to be 10- to 100-fold lower than its VHL-recruiting counterpart, MS39.[1] The peak plasma concentration for MS154 was approximately 500 nM, achieved at 8 hours post-dosing.[1] This suggests that



while the molecule enters systemic circulation, its stability and/or clearance mechanisms may differ significantly from VHL-based degraders.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of MS154 are described in the primary literature by Cheng et al. (2020) in the Journal of Medicinal Chemistry. Below are generalized protocols relevant to the characterization of PROTAC stability and activity.

In Vitro Metabolic Stability Assay (General Protocol)

This protocol provides a general framework for assessing the metabolic stability of a PROTAC like MS154 using human liver microsomes.

- Preparation of Solutions:
 - Prepare a stock solution of the PROTAC compound (e.g., 10 mM in DMSO).
 - Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
 - Prepare a solution of human liver microsomes (HLM) in the same buffer.
 - Prepare an NADPH regenerating system solution containing NADP+, glucose-6phosphate, and glucose-6-phosphate dehydrogenase in buffer.
- Incubation:
 - Pre-warm the HLM and PROTAC working solutions at 37°C.
 - Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and PROTAC. The final concentration of the PROTAC is typically 1 μM.
 - Incubate the reaction mixture at 37°C with gentle shaking.
- Time-Point Sampling:



- At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
- Quenching and Sample Preparation:
 - Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
 - Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.
 - Transfer the supernatant to a new plate or vials for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent PROTAC at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the remaining PROTAC against time.
 - The slope of the linear regression of this plot gives the elimination rate constant (k).
 - Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of target protein degradation in cells treated with the PROTAC.

- Cell Culture and Treatment:
 - Plate cells (e.g., HCC-827 or H3255) at an appropriate density and allow them to adhere overnight.
 - Treat the cells with varying concentrations of the PROTAC (e.g., MS154) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).



Cell Lysis:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge to remove cellular debris.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
 - Incubate the membrane with a primary antibody specific for the target protein (e.g., EGFR)
 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control band intensity.

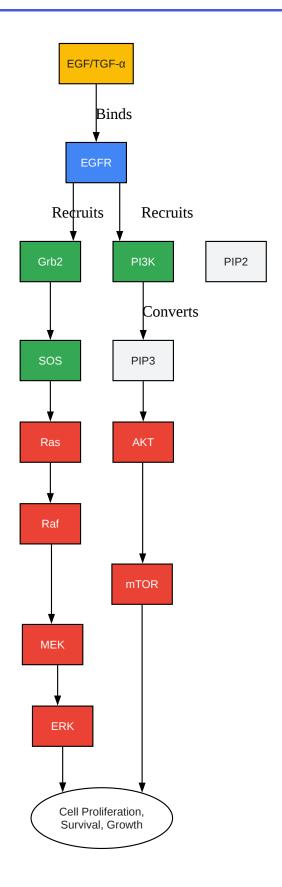


- Calculate the percentage of protein remaining relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Visualizations EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is targeted for disruption by **PROTAC EGFR degrader 10**. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.





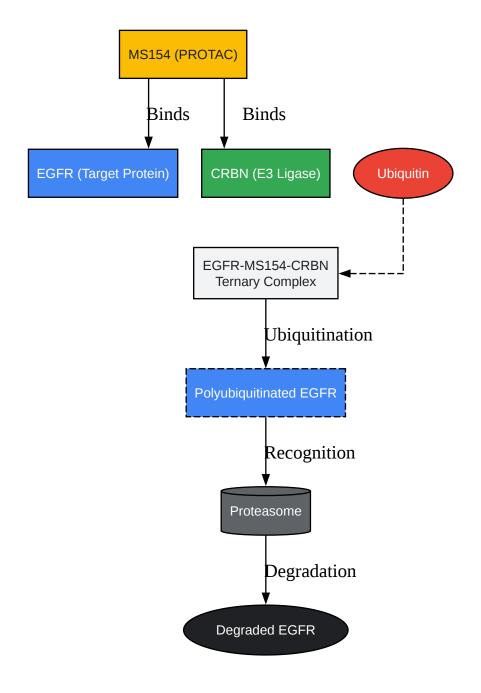
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Caption: Simplified EGFR signaling cascade.



PROTAC-Mediated EGFR Degradation Workflow

The logical workflow for the mechanism of action of **PROTAC EGFR degrader 10** (MS154) is depicted below.



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Caption: Mechanism of PROTAC-induced protein degradation.



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